1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid
Description
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid (CAS: 1240528-62-4) is a heterocyclic compound with the molecular formula C₁₅H₂₂N₂O₄ and a molecular weight of 294.35 g/mol . Its structure comprises a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyrrole-2-carboxylic acid moiety at the 4-position of the piperidine (Fig. 1).
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYWWQANMITGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146003 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(2-carboxy-1H-pyrrol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-62-4 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(2-carboxy-1H-pyrrol-1-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-(2-carboxy-1H-pyrrol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Chemical Formula : C14H21N3O4
- Molecular Weight : 295.34 g/mol
- IUPAC Name : this compound
- CAS Number : 1034976-50-5
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. The presence of the piperidine ring and the carboxylic acid group suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors, which are crucial in neuropharmacology.
Dopamine Receptor Interaction
Research indicates that compounds structurally similar to this compound exhibit selective agonist activity towards dopamine D3 receptors. These receptors are implicated in various neurological conditions, making such compounds promising candidates for neuroprotective therapies. For instance, studies have shown that D3 receptor agonists can mitigate neurodegeneration in models of Parkinson's disease by promoting neuroprotection through β-arrestin recruitment and G protein activation .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Neuroprotective Effects
In animal models, the compound has shown promise as a neuroprotective agent. Specifically, it has been noted for its ability to reduce the severity of neurodegenerative symptoms induced by toxins such as MPTP and 6-OHDA. These effects are believed to be mediated through selective activation of D3 receptors, which are associated with neuroprotection .
Case Studies and Research Findings
A series of studies have been conducted to explore the structure-activity relationship (SAR) of related compounds. For example:
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
These findings suggest that modifications in the chemical structure can significantly enhance or diminish receptor selectivity and potency .
Safety and Toxicology
While exploring the biological activity of this compound, safety data is crucial. The compound is classified with specific hazard warnings including skin irritation and eye irritation risks. Proper handling procedures should be followed to minimize exposure .
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound serves as a versatile scaffold in the design of new pharmaceuticals. Its structural analogs have shown potential as inhibitors for various biological targets, including enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have been explored for their activity against cancer cells and as anti-inflammatory agents .
- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. This is particularly relevant given the increasing resistance to existing antimicrobial therapies .
- Neuropharmacology : The piperidine moiety in the compound's structure is known for its neuroactive properties. Studies suggest that modifications to this compound could lead to new treatments for neurological disorders, including anxiety and depression .
Organic Synthesis Applications
- Synthetic Intermediates : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry .
- Ligands in Coordination Chemistry : The nitrogen-containing heterocycles can act as ligands in coordination chemistry, forming complexes with transition metals. These complexes are important in catalysis and materials science applications .
Agrochemical Applications
- Pesticide Development : The compound has potential applications in the agrochemical sector, particularly as a precursor for developing new pesticides. Its structural features may enhance the efficacy of active ingredients against pests while minimizing environmental impact .
Case Studies
- Case Study on Anticancer Activity : A study investigated the anticancer properties of a derivative of this compound on various cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further research and development .
- Development of Antimicrobial Agents : Another research effort focused on synthesizing derivatives of this compound to evaluate their antimicrobial activity against resistant strains of bacteria. The findings revealed that specific modifications led to increased potency, highlighting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Key Structural Features
- Boc-protected piperidine : Enhances stability and synthetic versatility.
- Pyrrole-carboxylic acid : Provides a planar aromatic system with acidic and hydrogen-bonding functionalities.
- SMILES : CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O .
The compound belongs to a broader class of Boc-protected piperidine-carboxylic acid derivatives. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and applications.
Structural Analogs with Modified Heterocycles
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic Acid
- Molecular Formula: C₂₀H₁₆FNO₄ .
- Key Differences: Replaces pyrrole with a pyrazole ring, introducing additional nitrogen and a methyl substituent. Pyrazole’s aromaticity and electron-withdrawing nature alter electronic properties compared to pyrrole.
1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic Acid
- Molecular Formula : C₁₄H₂₁N₅O₄ .
- Key Differences: Substitutes pyrrole with a 1,2,3-triazole, a non-aromatic but highly polar heterocycle. Triazole’s hydrogen-bonding capacity and metabolic stability make it favorable in kinase inhibitors .
Analogs with Alternative Protecting Groups
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic Acid
Analogs with Modified Core Scaffolds
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate
Physicochemical and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
